molecular formula C17H16ClF3N4O2 B605071 AA-CW236 CAS No. 1869921-96-9

AA-CW236

Cat. No.: B605071
CAS No.: 1869921-96-9
M. Wt: 400.7862
InChI Key: MPDMMSRZEHOFPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AA-CW236 involves multiple steps, starting with the preparation of the chloromethyl triazole intermediate. This intermediate is then reacted with 4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole under specific conditions to form the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Chemical Reactions Analysis

AA-CW236 undergoes various chemical reactions, including:

Scientific Research Applications

AA-CW236 has several scientific research applications:

    Chemistry: Used as an inhibitor in studies involving DNA methyltransferases.

    Biology: Employed in cellular studies to understand DNA repair mechanisms.

    Medicine: Investigated for its potential to enhance the efficacy of DNA-alkylating agents like temozolomide in cancer treatment.

    Industry: Utilized in the development of new therapeutic agents and research tools

Mechanism of Action

AA-CW236 exerts its effects by covalently modifying the active site Cys145 of MGMT. This modification prevents MGMT from repairing DNA damage, leading to an accumulation of O6-alkylguanine lesions. This mechanism enhances the cytotoxicity of DNA-alkylating agents, making it a valuable tool in cancer research .

Comparison with Similar Compounds

AA-CW236 is unique due to its high selectivity for MGMT and its ability to enhance the efficacy of DNA-alkylating agents. Similar compounds include:

Properties

CAS No.

1869921-96-9

Molecular Formula

C17H16ClF3N4O2

Molecular Weight

400.7862

IUPAC Name

4-(2-(5-(Chloromethyl)-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-1-yl)ethyl)-3,5-dimethylisoxazole

InChI

InChI=1S/C17H16ClF3N4O2/c1-10-14(11(2)27-23-10)7-8-25-15(9-18)16(22-24-25)12-3-5-13(6-4-12)26-17(19,20)21/h3-6H,7-9H2,1-2H3

InChI Key

MPDMMSRZEHOFPA-UHFFFAOYSA-N

SMILES

CC1=C(CCN2N=NC(C3=CC=C(OC(F)(F)F)C=C3)=C2CCl)C(C)=NO1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AA-CW236;  AA-CW-236;  AA-CW 236;  AACW236;  AACW-236;  AACW 236; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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